(S)-2-(benzyloxy)propanoic acid
Overview
Description
(S)-2-(benzyloxy)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-(benzyloxy)propanoic acid can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxypropanoic acid with benzyl alcohol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of benzyl esters, followed by hydrolysis to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(benzyloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxypropanoic acid derivatives.
Scientific Research Applications
(S)-2-(benzyloxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(benzyloxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(benzyloxy)propanoic acid: The enantiomer of (S)-2-(benzyloxy)propanoic acid, with similar chemical properties but different biological activity.
2-(benzyloxy)acetic acid: A structurally similar compound with a different carbon backbone.
2-(benzyloxy)butanoic acid: Another analog with an extended carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other analogs. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-2-phenylmethoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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